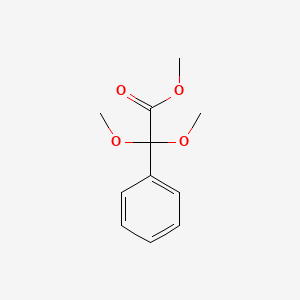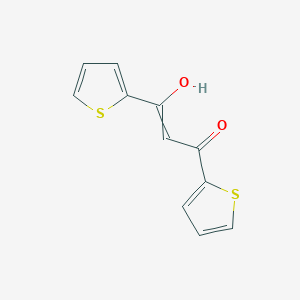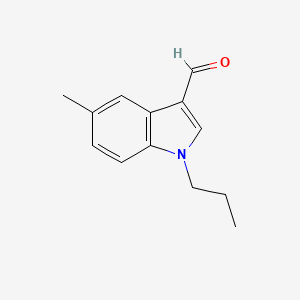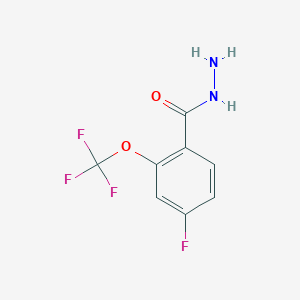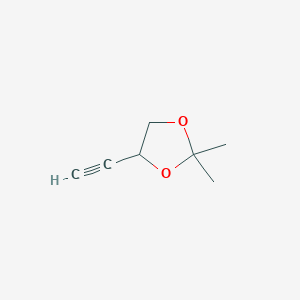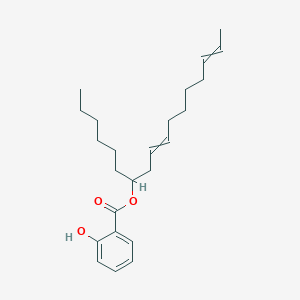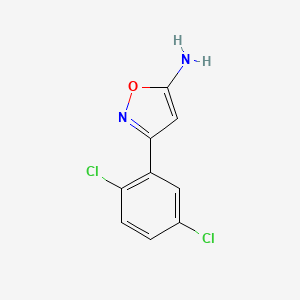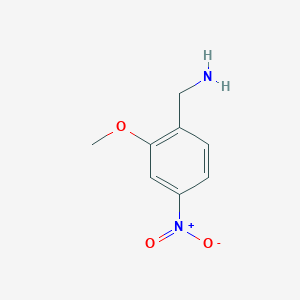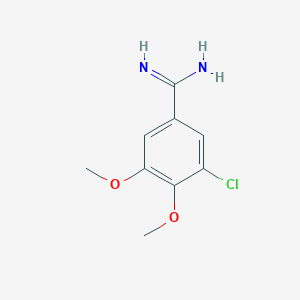
5-(3-Chlorophenyl)-1-methylimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-氯苯基)-1-甲基咪唑-2-胺是一种杂环化合物,其特征在于咪唑环被 3-氯苯基和甲基取代。
准备方法
合成路线和反应条件
5-(3-氯苯基)-1-甲基咪唑-2-胺的合成通常涉及以下步骤:
咪唑环的形成: 咪唑环可以通过环化反应合成,该反应涉及合适的先驱体,例如乙二醛、甲醛和氨或胺。
3-氯苯基的取代: 3-氯苯基的引入可以通过亲核芳香取代反应实现。这涉及在碱性条件下使咪唑衍生物与氯苯衍生物反应。
甲基化: 最后一步涉及使用甲基化试剂(如碘甲烷或硫酸二甲酯)对咪唑氮进行甲基化。
工业生产方法
5-(3-氯苯基)-1-甲基咪唑-2-胺的工业生产可能涉及上述合成路线的优化版本,重点在于最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在甲基处,导致形成相应的咪唑 N-氧化物。
还原: 还原反应可以针对氯苯基,可能将其转化为苯基。
取代: 该化合物可以参与亲核取代反应,特别是在氯苯基处,氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用还原剂,如氢化铝锂或催化氢化。
取代: 可以在碱性条件下使用胺、硫醇或醇盐等亲核试剂。
主要产品
氧化: 咪唑 N-氧化物。
还原: 苯基取代的咪唑衍生物。
取代: 根据所用亲核试剂的不同,各种取代的咪唑衍生物。
科学研究应用
化学
5-(3-氯苯基)-1-甲基咪唑-2-胺用作合成更复杂杂环化合物的构建块。它作为各种官能化咪唑衍生物的前体。
生物
在生物研究中,研究该化合物作为酶抑制和受体结合研究中的配体的潜力。其结构特征使其成为探索与生物大分子相互作用的候选者。
医药
该化合物在药物化学中具有潜在应用,特别是在针对特定酶或受体的药物开发中。其衍生物可能表现出抗菌、抗真菌或抗癌活性。
工业
在工业领域,5-(3-氯苯基)-1-甲基咪唑-2-胺可用于开发先进材料,包括具有特定化学性质的聚合物和涂层。
作用机制
5-(3-氯苯基)-1-甲基咪唑-2-胺的作用机制涉及其与酶或受体等分子靶标的相互作用。该化合物可以充当抑制剂或调节剂,影响这些靶标的活性。已知咪唑环与酶活性位点的金属离子配位,而氯苯基可以通过疏水相互作用增强结合亲和力。
相似化合物的比较
类似化合物
5-(4-氯苯基)-1-甲基咪唑-2-胺: 结构类似,但氯原子位于对位。
5-(3-氯苯基)-1,3,4-噻二唑-2-胺: 包含噻二唑环而不是咪唑环。
3,5-二氯-N-(3-氯苯基)苯甲酰胺: 具有类似氯苯基取代的苯甲酰胺结构。
独特性
5-(3-氯苯基)-1-甲基咪唑-2-胺因其在咪唑环上的特定取代模式而具有独特性,这会影响其化学反应性和生物活性。咪唑环上同时存在氯苯基和甲基,提供了可在各种应用中利用的一组独特的特性。
属性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14-9(6-13-10(14)12)7-3-2-4-8(11)5-7/h2-6H,1H3,(H2,12,13) |
InChI 键 |
ZCDSSCVXZVNIOX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1N)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


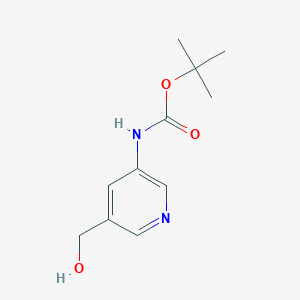
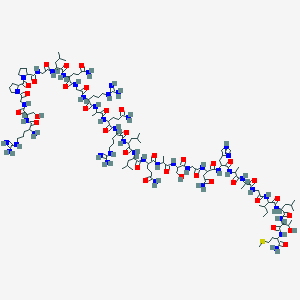
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
